molecular formula C22H17Cl2N3OS2 B2940816 3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 393847-53-5

3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2940816
CAS No.: 393847-53-5
M. Wt: 474.42
InChI Key: UNEXRXBNSRQMTN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused bicyclic thiophene-quinoline core. Its structure includes a 3,5-dichlorophenyl group at the N-position and a thiophen-2-yl substituent at position 4 (Figure 1). These substituents are critical for modulating bioactivity and physicochemical properties. Similar derivatives have shown diverse pharmacological activities, including antimicrobial, antiplasmodial, and anticancer effects, depending on substituent variations .

Properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS2/c23-11-8-12(24)10-13(9-11)26-21(28)20-19(25)18-17(16-6-3-7-29-16)14-4-1-2-5-15(14)27-22(18)30-20/h3,6-10H,1-2,4-5,25H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXRXBNSRQMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable thiophene precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties may make it useful in the development of new materials for electronic devices, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[2,3-b]quinoline derivatives share a common scaffold but differ in substituents at positions 3, 4, and the N-aryl group. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Reported Bioactivity Key Reference
Target Compound: 3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(3,5-dichlorophenyl), 4-(thiophen-2-yl) 472.38 g/mol Under investigation (anticancer)
3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(4-fluorophenyl) 341.40 g/mol Antimicrobial
3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-(4-chlorophenyl), N-(4-methoxyphenyl) 463.98 g/mol Antifungal
KuSaSch032: 3,6-diamino-N-(2-chlorophenyl)-5-cyano-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide 4-(3-methylphenyl), N-(2-chlorophenyl) 432.90 g/mol Antiplasmodial (IC₅₀ = 0.8 µM)
2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline 4-(p-chlorophenyl), 3-(1-pyrrolyl) 422.94 g/mol Antibacterial

Key Observations:

Synthetic Yields :

  • Derivatives like KuSaSch032 are synthesized in moderate yields (42%) via cyclocondensation , whereas pyrrolyl analogs require multi-step routes with lower efficiency .

Spectroscopic Differentiation :

  • NMR studies (e.g., ) reveal that substituents at positions 4 and N-aryl groups significantly alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), aiding structural elucidation.

Research Findings and Implications

  • Antimicrobial Activity : Pyrrolyl derivatives (e.g., ) exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 µg/mL), but the target compound’s thiophen-2-yl group may offer enhanced selectivity due to reduced steric hindrance.
  • Antiplasmodial Potency : KuSaSch032’s 3-methylphenyl group contributes to high antiplasmodial activity, suggesting that alkyl substituents at position 4 could be advantageous for parasitic targets .
  • Toxicity Profile : Methoxyphenyl analogs (e.g., ) show lower cytotoxicity in mammalian cells compared to dichlorophenyl derivatives, highlighting a trade-off between potency and safety.

Biological Activity

3-amino-N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H17Cl2N3S
  • Molecular Weight : 392.32 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of key enzymes involved in cancer progression. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the activity of thioredoxin reductase (TrxR) , an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress within cancer cells, promoting apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various bacterial strains. Studies suggest that it may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways:

  • In Vitro Studies : In laboratory settings, the compound displayed significant activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to established antibiotics .

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The findings indicated that at higher concentrations, the compound significantly reduced cell viability in colon carcinoma cells while sparing normal cells.

Cell LineIC50 (µM)Effect on Cell Viability (%)
Colon Carcinoma1530%
Hepatoma5080%

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis12 µg/mL

The results showed that the compound effectively inhibited bacterial growth at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the dichlorophenyl group and thiophene moiety is believed to enhance its interaction with biological targets:

  • Dichlorophenyl Group : This moiety is crucial for binding affinity to target proteins involved in cancer pathways.
  • Thienopyridine Core : The thienopyridine structure contributes to the compound's ability to penetrate cellular membranes effectively.

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